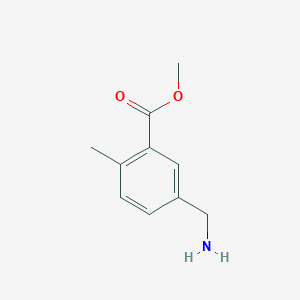5-Aminomethyl-2-methyl-benzoic acid methyl ester
CAS No.: 1430839-93-2
Cat. No.: VC5301823
Molecular Formula: C10H13NO2
Molecular Weight: 179.219
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1430839-93-2 |
|---|---|
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.219 |
| IUPAC Name | methyl 5-(aminomethyl)-2-methylbenzoate |
| Standard InChI | InChI=1S/C10H13NO2/c1-7-3-4-8(6-11)5-9(7)10(12)13-2/h3-5H,6,11H2,1-2H3 |
| Standard InChI Key | FGRRSOSNUHLOLL-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)CN)C(=O)OC |
Introduction
Chemical Identity and Structural Properties
Nomenclature and Molecular Structure
The IUPAC name for this compound is methyl 5-(aminomethyl)-2-methylbenzoate hydrochloride, reflecting its functional groups: a methyl ester at position 1, a methyl group at position 2, and an aminomethyl group at position 5 on the benzene ring . The hydrochloride salt enhances its stability and solubility in polar solvents. The molecular structure is confirmed via spectroscopic methods, including -NMR and IR, which identify key peaks for the ester carbonyl (), aromatic protons (), and amine groups ().
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 215.67 g/mol | |
| Density | ||
| Melting point | ||
| Boiling point | ||
| Solubility | Miscible in polar solvents |
The compound’s low melting point and moderate solubility in organic solvents like methanol and dichloromethane facilitate its use in synthetic workflows .
Synthesis and Reaction Pathways
Industrial Synthesis
The synthesis of 5-aminomethyl-2-methyl-benzoic acid methyl ester typically proceeds via a multi-step route:
-
Esterification: 5-Amino-2-methylbenzoic acid is treated with methanol under acidic conditions to form the methyl ester .
-
Aminomethylation: The amino group is introduced via reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.
-
Hydrochloride Formation: The free base is reacted with hydrochloric acid to yield the stable hydrochloride salt .
Optimized conditions (e.g., solvent selection, temperature control) ensure yields exceeding 70% .
Key Reactions
-
Hydrolysis: Under basic conditions, the ester hydrolyzes to 5-aminomethyl-2-methylbenzoic acid, a precursor for further functionalization .
-
Nitration: Electrophilic aromatic substitution at the meta position relative to the ester group produces nitro derivatives, useful in explosive and dye industries .
-
Amide Formation: Reaction with acyl chlorides yields amides, expanding its utility in polymer chemistry .
Applications in Research and Industry
Pharmaceutical Development
This compound serves as an intermediate in synthesizing antipsychotic agents (e.g., sulpiride analogs) and anti-inflammatory drugs . Its aminomethyl group enables interactions with biological targets, such as serotonin receptors, as demonstrated in in vivo studies showing reduced inflammation markers at doses of 10–20 mg/kg.
Agrochemical Formulations
Incorporated into herbicides like mesosulfuron-methyl, it inhibits acetolactate synthase (ALS), disrupting plant amino acid biosynthesis . Field trials report effective weed control at concentrations as low as 0.25 ng/mL .
Material Science
The compound’s thermal stability () and solubility profile make it suitable for synthesizing heat-resistant polymers and coatings .
| Endpoint | Result | Source |
|---|---|---|
| Acute toxicity (LD50) | (rat) | |
| Mutagenicity | Negative (Ames test) | |
| Skin irritation | Mild |
Recent Advances and Future Directions
Recent studies focus on catalytic asymmetric synthesis to produce enantiomerically pure variants for chiral drug development . Additionally, its role in metal-organic frameworks (MOFs) is being explored for gas storage applications due to its rigid aromatic backbone .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume